4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine, also known as AZD2066, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). [, , , , , , , , , , , ] This compound has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. [, , , ]
The synthesis of AZD 2066 involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the final compound. Although specific synthetic routes are not extensively detailed in the literature, it generally follows methodologies common in pharmaceutical chemistry, such as:
The compound's synthesis may also utilize palladium-catalyzed reactions or other coupling techniques, which are common in the development of complex organic molecules .
AZD 2066 has a specific molecular structure characterized by its unique arrangement of atoms that facilitate its interaction with metabotropic glutamate receptor 5. The molecular formula for AZD 2066 is CHClNO, and it has a molecular weight of approximately 250.7 g/mol .
The three-dimensional structure can be analyzed using computational modeling techniques, which provide insights into binding interactions within the receptor's active site. This structural data is crucial for understanding how AZD 2066 functions at the molecular level.
AZD 2066 participates in various chemical reactions typical of small organic molecules. Key reactions include:
These reactions are essential for both the synthesis of AZD 2066 and its potential modifications for enhanced efficacy or reduced side effects .
AZD 2066 acts primarily as an antagonist at metabotropic glutamate receptor 5, which plays a critical role in modulating neurotransmission in the brain. By inhibiting this receptor, AZD 2066 alters glutamatergic signaling pathways implicated in mood regulation.
The mechanism involves blocking the receptor's activity, which may lead to downstream effects on other neurotransmitter systems, including serotonin and dopamine pathways. This modulation could contribute to its antidepressant effects observed in clinical trials .
AZD 2066 exhibits several notable physical and chemical properties:
Relevant data such as melting point, boiling point, and specific solubility metrics are essential for characterizing AZD 2066 but may vary based on formulation .
AZD 2066 is primarily being investigated for its potential use in treating major depressive disorder and other mood disorders. Its role as a metabotropic glutamate receptor antagonist positions it as part of a new class of antidepressants that target glutamatergic systems rather than traditional monoamine pathways.
Research continues to explore its efficacy and safety profile through various phases of clinical trials, aiming to establish it as a viable therapeutic option for patients who do not respond adequately to conventional treatments .
AZD-2066 is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a class C G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its selectivity arises from high-affinity binding to an allosteric site distinct from the orthosteric glutamate-binding domain. Biochemical studies confirm AZD-2066’s nanomolar-range affinity for human mGluR5 (Ki: <10 nM), with >100-fold selectivity over mGluR1 and other GPCRs [1] [5]. This specificity is attributed to its interaction with transmembrane domain residues (e.g., Pro-655 and Tyr-659 in TM3) that stabilize an inactive receptor conformation [2].
AZD-2066 exhibits blood-brain barrier permeability due to its moderate lipophilicity (LogP: ~3.6) and low molecular weight (381.82 g/mol), enabling central nervous system (CNS) engagement [2] [10]. In vitro functional assays demonstrate concentration-dependent inhibition of glutamate-induced calcium mobilization:
Table 1: In Vitro Potency of AZD-2066 Across Cellular Systems
Cell Type/Preparation | IC₅₀ (nM) | Functional Readout |
---|---|---|
Recombinant mGlu5/HEK cells | 27.2 | Ca²⁺ response inhibition |
Striatal neuronal cultures | 3.56 | Oscillatory Ca²⁺ signal suppression |
Cortical neuronal cultures | 380 | DHPG-induced Ca²⁺ flux blockade |
Hippocampal neuronal cultures | 96.2 | Quisqualate response inhibition |
Data derived from [2] [4] [10]
By antagonizing mGluR5, AZD-2066 modulates excitatory neurotransmission in disease-relevant neural circuits:
As a negative allosteric modulator (NAM), AZD-2066 binds a topographically distinct site within mGluR5’s 7-transmembrane helical bundle, inducing conformational changes that suppress receptor activation [3] [6]. This mechanism contrasts with orthosteric inhibitors:
AZD-2066 shares structural homology with diaryl alkyne-based mGluR5 antagonists like AZD9272 but exhibits distinct pharmacological properties:
Table 2: Pharmacological Comparison of mGluR5 Antagonists
Parameter | AZD-2066 | AZD9272 | Fenobam |
---|---|---|---|
Chemical Class | Pyridyltriazole | Diaryl acetylene | Imidazole derivative |
Binding Site | Allosteric (TM3/5/7 interface) | Allosteric (TM3/5/7 interface) | Allosteric (disputed) |
Selectivity for mGluR5 | >100-fold vs. mGluR1 | >100-fold vs. mGluR1 | Moderate (off-targets known) |
Off-Target Activity | Minimal (up to 10 µM) | Binds monoamine oxidase-B (MAO-B) | MAO-B, sigma receptors |
Key Differentiator | Clean in vivo target engagement | Psychosis-like AEs linked to MAO-B | Anxiogenic at high doses |
Data compiled from [1] [5] [9]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7